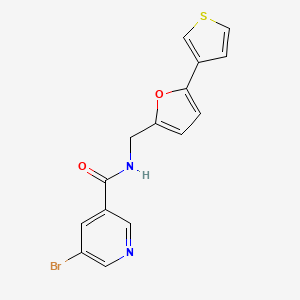

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, a furan ring, and a nicotinamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the thiophene and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for pharmaceutical or material applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Cancer Treatment

Research indicates that compounds similar to 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide can inhibit specific targets involved in cancer progression. For instance, derivatives of furan and thiophene have been identified as potent inhibitors of human sirtuin 2 (SIRT2), which is implicated in various cancers. Inhibiting SIRT2 can lead to reduced tumor growth and improved patient outcomes .

Case Study: SIRT2 Inhibition

A study reported that certain derivatives exhibited IC50 values as low as 2.47 µM against SIRT2, demonstrating significant potential for further development as anti-cancer agents .

2. Neurodegenerative Diseases

The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By selectively targeting these receptors, the compound may help alleviate symptoms associated with cognitive decline .

Case Study: Nicotinic Modulation

Research on nicotine-related compounds has shown that they can influence central nervous system (CNS) functions, potentially providing therapeutic effects for neurodegenerative disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including those related to this compound. These compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Activity

A synthesis study demonstrated that thiophene-linked compounds exhibited significant antimicrobial activity, suggesting their utility in developing new antibiotics .

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against viruses such as Ebola. Thiophene derivatives have been shown to inhibit viral entry into host cells, which is a critical step in the viral life cycle.

Case Study: Ebola Virus Inhibition

Research indicates that certain thiophene derivatives are potent inhibitors of Ebola virus entry, showcasing their potential as therapeutic agents in viral infections .

Summary of Applications

The applications of this compound span several critical areas in medicinal chemistry:

| Application Area | Potential Benefits |

|---|---|

| Cancer Treatment | Inhibition of SIRT2; reduced tumor growth |

| Neurodegenerative Diseases | Modulation of nAChRs; potential cognitive benefits |

| Antimicrobial Activity | Efficacy against bacterial strains |

| Antiviral Activity | Inhibition of viral entry (e.g., Ebola virus) |

Mécanisme D'action

The mechanism of action of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)pyridine-2-carboxamide: Similar structure but with a pyridine-2-carboxamide moiety.

Uniqueness

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide is unique due to the combination of its bromine atom, thiophene ring, furan ring, and nicotinamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development in various fields.

Activité Biologique

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide is a compound of interest due to its potential pharmacological applications, particularly in modulating nicotine metabolism and addressing tobacco-related health issues. This article reviews the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, nicotinic acetylcholine receptors, and its potential therapeutic implications.

Chemical Structure and Properties

The compound features a brominated nicotinamide structure linked to a thiophen-furan moiety. This design is intended to enhance its biological activity and selectivity.

1. Cytochrome P450 Inhibition

One of the significant biological activities of this compound is its selective inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are crucial in the metabolism of nicotine and tobacco-related carcinogens.

- Research Findings :

- The compound has been shown to inhibit CYP2A6 with an IC50 value indicating effective modulation of nicotine metabolism, which could reduce the formation of harmful metabolites associated with tobacco use .

- Inhibition of these enzymes may lead to decreased lung tumorigenesis in animal models, suggesting a protective effect against tobacco-induced cancers .

2. Nicotinic Acetylcholine Receptor Modulation

The compound also exhibits activity as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders.

- Mechanism of Action :

3. Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound has been evaluated in various studies, showing relatively low toxicity compared to other pharmacologically active compounds. This safety profile enhances its attractiveness for further development as a therapeutic agent.

Table 1: Summary of Biological Activity Data

Structure-Activity Relationship (SAR)

The design of this compound is based on the principles of SAR, where modifications to the thiophene and furan groups have been shown to enhance biological activity.

Key Findings:

Propriétés

IUPAC Name |

5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWQLHNMYUQXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.